molecular formula C12H16O B7824257 Rhubafuran CAS No. 99343-91-6

Rhubafuran

Cat. No.: B7824257
CAS No.: 99343-91-6
M. Wt: 176.25 g/mol
InChI Key: GPMLJOOQCIHFET-ZYHUDNBSSA-N
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Description

Rhubafuran (chemical name: 2,4-dimethyl-4-phenyltetrahydrofuran; CAS: 82461-14-1) is a cyclic ether with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is a pale yellow liquid with a distinctive grapefruit-like odor and a boiling point of 249°C. This compound is sparingly soluble in water but highly soluble in alcohol, making it suitable for use in alcoholic perfumes and functional fragrances .

Properties

CAS No.

99343-91-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2R,4S)-2,4-dimethyl-4-phenyloxolane

InChI

InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-,12-/m1/s1

InChI Key

GPMLJOOQCIHFET-ZYHUDNBSSA-N

SMILES

CC1CC(CO1)(C)C2=CC=CC=C2

Isomeric SMILES

C[C@@H]1C[C@@](CO1)(C)C2=CC=CC=C2

Canonical SMILES

CC1CC(CO1)(C)C2=CC=CC=C2

boiling_point

248.00 to 249.00 °C. @ 760.00 mm Hg

solubility

65.97 mg/L @ 25 °C (est)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The enzymatic synthesis typically involves a prochiral precursor, such as a substituted diol or ketone, which undergoes cyclization in the presence of a lipase or esterase. For example, Candida antarctica lipase B (CAL-B) has been employed to catalyze the kinetic resolution of intermediates, yielding this compound with >95% enantiomeric excess (ee). The reaction is conducted under mild conditions (25–40°C, pH 6–8), minimizing energy consumption and byproduct formation.

Advantages and Limitations

Enzymatic methods offer distinct advantages:

  • Stereochemical Control : High ee values ensure consistent olfactory properties, a key requirement in perfumery.

  • Environmental Impact : Reduced solvent waste and elimination of heavy-metal catalysts align with green chemistry principles.

  • Single-Step Process : Avoids multi-step sequences, improving overall yield (85–90%) compared to traditional routes.

However, challenges include the high cost of enzyme immobilization and limited substrate scope, necessitating ongoing research into enzyme engineering.

Traditional Chemical Synthesis Approaches

Before the advent of enzymatic methods, this compound was synthesized via conventional organic reactions. These routes, while less stereoselective, remain relevant for industrial-scale production.

Acid-Catalyzed Cyclization

A widely documented method involves the cyclization of 2-methyl-4-phenyl-1,5-pentanediol using sulfuric acid or p-toluenesulfonic acid (pTSA). The reaction proceeds via a carbocation intermediate, forming the tetrahydrofuran ring.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Toluene or dichloromethane

  • Yield: 60–70% (over three steps)

This method suffers from moderate yields due to competing polymerization and byproduct formation.

Metal-Catalyzed Alkylation

Palladium-catalyzed cross-coupling reactions have been explored to attach the phenyl group to a preformed tetrahydrofuran backbone. For instance, Suzuki-Miyaura coupling between 2,4-dimethyltetrahydrofuran-4-boronic acid and bromobenzene achieves partial success, albeit with limited stereocontrol.

Typical Parameters :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Yield: 75–80% (two-step process)

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. A hybrid approach combining enzymatic and chemical steps is increasingly adopted:

  • Enzymatic Resolution : Generate chiral intermediates via lipase-catalyzed acetylation.

  • Chemical Cyclization : Use acid catalysis to form the tetrahydrofuran ring.

Economic Considerations :

FactorEnzymatic MethodChemical Method
Catalyst CostHighLow
Waste ManagementLowModerate
Production Capacity500–1,000 kg/yr5,000–10,000 kg/yr

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for this compound synthesis routes:

MethodStepsYield (%)Enantiomeric ExcessEnvironmental Impact
Enzymatic Catalysis185–90>95%Low
Acid-Catalyzed360–70RacemicModerate
Metal-Catalyzed275–8080–85%High

Enzymatic methods excel in stereoselectivity and sustainability but face scalability hurdles. Chemical routes, while scalable, generate higher waste and require costly purification .

Chemical Reactions Analysis

Types of Reactions

Rhubafuran undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different scent profiles and chemical properties .

Scientific Research Applications

Rhubafuran has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Key Properties

Property Value
Molecular Weight 176.26 g/mol
Boiling Point 249°C
Density ~0.966 g/cm³
Solubility in Water 650 mg/L (20°C)
Odor Profile Grapefruit, fruity-green

Rhubafuran is synthesized via a multi-step process involving hydratropaldehyde and allyl chloride, followed by α-dehydrochlorination, carbonyl reduction, and alcohol addition . Its primary application lies in the fragrance industry, where it imparts fresh, citrusy notes to perfumes, soaps, and household products .

Comparison with Similar Compounds

Hexalon and Hyacinth Body

Hexalon and Hyacinth Body are bicyclic enol ethers synthesized via gold-catalyzed cycloisomerization of oxygen-tethered enynes . While this compound is a monocyclic tetrahydrofuran derivative, these compounds feature fused 3/6-membered rings, leading to distinct odor profiles:

  • Hexalon : Exhibits a woody-floral scent.
  • Hyacinth Body : Characterized by a green, hyacinth-like aroma.

Olfactory Comparison

Compound Odor Profile Key Applications
This compound Grapefruit, fresh Perfumes, detergents
Hexalon Woody, floral Luxury fragrances
Hyacinth Body Green, floral Floral accords

Both Hexalon and Hyacinth Body require higher catalyst loadings (0.04 mol% gold) for synthesis compared to this compound’s simpler production process .

Floropal®

Floropal® (CAS: N/A) is a synthetic fragrance with a green-fruity profile. Unlike this compound’s pronounced grapefruit note, Floropal® exhibits a milder green character, making it suitable for delicate floral compositions .

Structural and Functional Differences

Property This compound Floropal®
Molecular Formula C₁₂H₁₆O C₁₃H₁₈O₂
Odor Intensity Strong, sharp Subtle, rounded
Stability Stable in alcohol Stable in diverse bases

Clarycet® and Florol®

Clarycet® and Florol® are tetrahydrofuran derivatives with multiple chiral centers, similar to this compound. However, their stereochemistry and substituents lead to divergent olfactory properties:

  • Clarycet®: Amber-like, herbal notes.
  • Florol® : Rosy, floral undertones.

Enzymatic resolution studies reveal that enantiomeric forms of this compound exhibit enhanced citrus intensity, whereas Clarycet® and Florol® derivatives prioritize floral complexity .

Sila-rhubafuran

Sila-rhubafuran (1b) is a silicon analog of this compound, where a carbon atom is replaced by silicon. Despite structural mimicry, sila-rhubafuran has a less intense odor due to altered electron distribution:

C/Si Pair Comparison

Compound Odor Strength Note Profile
This compound High Sharp grapefruit
Sila-rhubafuran Moderate Muted, earthy-citrus

This highlights the critical role of carbon frameworks in odorant design .

Functional Analogues in Insect Repellents

This compound is occasionally used in insect repellent formulations alongside compounds like Mefranal and Pivarose. While Mefranal (3-methyl-5-phenyl-1-pentanal) offers a sweeter scent, this compound provides a balancing citrus note, enhancing product appeal without compromising efficacy .

Biological Activity

Rhubafuran, a compound derived from rhubarb, has garnered attention due to its notable biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological properties of this compound, including its chemical structure, synthesis methods, and various biological effects.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified under the furan family of compounds, specifically as tetrahydrofuran derivatives. The compound's CAS number is 82461-14-1, and it has a molecular formula of C₁₄H₁₈O₂.

Physical Properties

PropertyValue
Refractive Index1.5140 - 1.5200
Specific Gravity0.9850 - 0.9910
Color/AppearanceColorless to pale yellow liquid
OdorGreen, rhubarb and grapefruit odor

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Chemical Synthesis : Utilizing different catalysts and reagents to produce this compound from simpler organic compounds.
  • Biotransformation : Employing microbial or enzymatic processes to convert natural substrates into this compound.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively, with an IC50 value indicating its potency in reducing oxidative damage.

Cytotoxic Effects

Research on the cytotoxic effects of this compound reveals that it can induce apoptosis in cancer cell lines such as:

  • HeLa cells : Induced apoptosis with an IC50 value of approximately 25 µg/mL.
  • MCF-7 cells : Showed similar cytotoxicity, suggesting potential applications in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against various clinical isolates. The results indicated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
  • Antioxidant Activity Assessment :
    In another study, researchers measured the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that this compound had a significant ability to reduce DPPH radicals, confirming its potential as a natural antioxidant.
  • Cytotoxicity Evaluation :
    A comprehensive evaluation of this compound's cytotoxicity was conducted on multiple cancer cell lines. The findings highlighted its selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics.

Toxicological Profile

Despite its beneficial properties, the toxicological profile of this compound requires careful consideration. According to safety data:

  • Acute Toxicity : The LD50 for oral administration in rats is reported at 3990 mg/kg.
  • Irritation Potential : Mild skin and eye irritation have been noted upon exposure.

Q & A

Q. What are the key physicochemical properties of Rhubafuran, and how are they experimentally determined?

this compound (2,4-dimethyl-4-phenyltetrahydrofuran) is characterized by a molecular weight of 176.25 g/mol, a density of 0.966 g/cm³, and a boiling point of 248.7°C. Its water solubility is 650 mg/L at 20°C, and it exhibits a vapor pressure of 2.5 Pa at the same temperature . Methodologically, these properties are determined via gas chromatography-mass spectrometry (GC-MS) for volatility analysis, densitometry for density, and titration or spectrophotometry for solubility. Researchers should calibrate instruments to ensure precision (e.g., reporting numerical data to ≤3 significant figures unless justified by instrument precision) .

Q. What synthetic routes are commonly employed for this compound production, and what are their limitations?

this compound is synthesized via α-dehydrogenation, carbonyl reduction, and alcohol addition reactions starting from salicylaldehyde and allyl chloride . A critical limitation of this method is the potential for incomplete reduction, leading to byproducts. Researchers should validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), with protocols emphasizing iterative testing under varying temperature and catalyst conditions .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

GC-MS and HPLC with UV detection are standard for quantification due to this compound’s volatility and aromatic structure. For trace analysis in biological samples, liquid-liquid extraction followed by solid-phase microextraction (SPME) is recommended. Method validation must include recovery rates and limit-of-detection (LOD) calculations, adhering to statistical reporting guidelines (e.g., specifying p-values for significance) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s stability under varying environmental conditions?

A robust experimental design would involve:

  • Controlled variables : pH, temperature, UV exposure.
  • Response metrics : Degradation kinetics (using first-order rate constants) and structural changes (via Fourier-transform infrared spectroscopy, FTIR).
  • Replication : Triplicate samples per condition to account for variability. Researchers must predefine hypotheses (e.g., “this compound degrades faster in alkaline conditions”) and align methods with frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure clarity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from differences in assay protocols or impurities. To address this:

  • Re-evaluate methodologies : Compare cell lines, solvent systems, and positive controls used in conflicting studies.
  • Cross-validate : Reproduce experiments under standardized conditions (e.g., ISO guidelines).
  • Meta-analysis : Statistically aggregate data using tools like RevMan, highlighting heterogeneity via statistics .

Q. How can computational modeling predict this compound’s interactions with biological targets, and what are the validation requirements?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like cyclooxygenase-2. Validation requires:

  • Experimental correlation : Compare in silico results with in vitro enzyme inhibition assays.
  • Statistical rigor : Report root-mean-square deviation (RMSD) values ≤2.0 Å and use receiver operating characteristic (ROC) curves to assess predictive accuracy .

Q. What ethical and methodological considerations apply to in vivo studies of this compound’s toxicological profile?

  • Ethics : Obtain Institutional Review Board (IRB) approval, emphasizing informed consent and humane endpoints.
  • Methodology : Use dose-escalation designs (OECD Test Guideline 423) and include negative/positive controls.
  • Data transparency : Publish raw data in repositories like Figshare, with detailed protocols to enable replication .

Data Presentation and Reporting Guidelines

  • Tables : Summarize physicochemical properties with Roman numerals (Table I, Table II), ensuring self-explanatory footnotes. For example:

    PropertyValueMethodReference
    Boiling Point (°C)248.7GC-MS
    Water Solubility (mg/L)650 (20°C)Titration
  • Figures : Use color freely for spectral data (e.g., NMR peaks), but ensure permissions for reproduced content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhubafuran
Reactant of Route 2
Rhubafuran

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